molecular formula C8H12O B2958742 (4-Methylcyclohexa-1,4-dien-1-yl)methanol CAS No. 67086-95-7

(4-Methylcyclohexa-1,4-dien-1-yl)methanol

Cat. No. B2958742
CAS RN: 67086-95-7
M. Wt: 124.183
InChI Key: ANSZYVPUPWNYIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

MCDM is typically synthesized from cyclohexene using a method called the Diels-Alder reaction. The resulting product is then converted into MCDM using various chemical steps, including hydrogenation and oxidation. The product is then purified using distillation or chromatography.


Molecular Structure Analysis

The molecular formula of MCDM is C8H12O . It has a molecular weight of 124.180 Da . The structure of MCDM includes a cyclohexane ring with a hydroxyl group and a methyl group attached to it .

Scientific Research Applications

Investigation of Transport Mechanisms and Fate in Coal Beneficiation

(Y. T. He, A. Noble, P. Ziemkiewicz, 2015) explored the transport mechanisms and fate of 4-Methyl cyclohexane methanol (MCHM) in coal beneficiation plants. The study found that volatilization and sorption significantly influence MCHM's removal from water, with sorption as the dominant mechanism in the short term. The research suggests that under normal operating conditions, the use of MCHM in coal beneficiation plants does not pose a threat to surface or groundwater.

Synthesis of Cyclic Dipeptidyl Ureas

(M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006) reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating a novel class of pseudopeptidic [1,2,4]triazines. This work highlights the potential applications of similar structures in medicinal chemistry and drug design, showcasing the versatility of cyclohexyl-based compounds in synthesizing complex molecules.

Methanol as a Directing Agent in Gold(I) Catalysis

A study by (Marta Marín‐Luna, Iria Bolaño, C. López, O. N. Faza, 2019) revealed that methanol influences the dual reactivity of 1,3-dien-5-ynes under gold(I) catalysis, leading to the formation of 5-alkoxycyclopentadiene. This finding is significant for the development of novel catalytic processes and the synthesis of unique cyclic structures.

N-Methylation of Amines Using Methanol

(Naina Sarki, Vishakha Goyal, Nitin Tyagi, Puttaswamy, Anand Narani, A. Ray, Kishore Natte, 2021) developed a clean method for the selective N-methylation of amines using methanol as both a C1 synthon and H2 source. This process, facilitated by a cost-effective ruthenium catalyst, underscores the utility of methanol in organic synthesis, including the late-stage functionalization of pharmaceuticals.

Methanol's Role in Chemical Synthesis and Energy Technologies

(H. Offermanns, K. Schulz, E. Brandes, Th. Schendler, 2014) discussed methanol's extensive use as a basic raw material in the chemical industry, highlighting its role as a solvent and its flammability and toxicity. The article emphasizes methanol's importance in safe handling and its applications in various industrial processes.

Environmental Fate of 4-MCHM in Water Treatment Systems

(Li Yuan, W. Zhi, Yang-sheng Liu, Elizabeth Smiley, D. Gallagher, Xi Chen, A. Dietrich, Husen Zhang, 2016) investigated the degradation kinetics and transformation of 4-MCHM isomers in activated sludge. This research is crucial for understanding the environmental degradation and treatment of contaminants from industrial spills, like the 2014 West Virginia Chemical Spill.

properties

IUPAC Name

(4-methylcyclohexa-1,4-dien-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,5,9H,3-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSZYVPUPWNYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylcyclohexa-1,4-dien-1-yl)methanol

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